4-Chloro-6-(3-iodophenyl)pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidines involves various methods. For instance, 4-chloro- and 2,4-dichloro-5-(β-chloroethyl)pyrimidine analogs were obtained in the first step of a synthetic approach. In the next step, several 4-alkyl(aryl)amino-5-(β-chloroethyl)pyrimidine derivatives were reported, which were subsequently transformed into 5,6-dihydropyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of “4-Chloro-6-(3-iodophenyl)pyrimidine” and its precursor was fully confirmed by elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy .Chemical Reactions Analysis
Pyrimidines undergo various chemical reactions. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-6-(3-iodophenyl)pyrimidine” include a molecular weight of 316.52 g/mol. Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume can be found in similar compounds .Scientific Research Applications
Anti-inflammatory Applications
4-Chloro-6-(3-iodophenyl)pyrimidine: has been studied for its potential anti-inflammatory properties. Pyrimidines, in general, have shown inhibitory responses against the expression and activities of vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This suggests that derivatives of pyrimidines could be developed as anti-inflammatory agents with detailed structure-activity relationship (SAR) studies guiding the synthesis of novel analogs.
Anticancer Therapeutics
Pyrimidine derivatives have been identified as potential anticancer agents. The presence of the iodophenyl group in 4-Chloro-6-(3-iodophenyl)pyrimidine could be leveraged to design inhibitors targeting specific enzymes like CDK4/6, which are involved in the proliferation of cancer cells . This compound could serve as a starting point for the synthesis of novel anticancer drugs.
Mechanism of Action
Future Directions
“4-Chloro-6-(3-iodophenyl)pyrimidine” is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may be of interest as substances with useful pharmacological properties . The future directions of research on this compound could focus on the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
properties
IUPAC Name |
4-chloro-6-(3-iodophenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClIN2/c11-10-5-9(13-6-14-10)7-2-1-3-8(12)4-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCAOXYOYONFIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(3-iodophenyl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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